7-Chlorobenzo[b]thiophen-3-amine
Description
Significance of Heterocyclic Compounds in Organic Chemistry
Heterocyclic compounds, organic molecules possessing a ring structure containing at least one non-carbon atom, are fundamental to the science of chemistry and biology. parchem.comkonoscience.com Their structural diversity and the unique electronic characteristics conferred by heteroatoms such as nitrogen, oxygen, and sulfur, make them essential building blocks in numerous applications. konoscience.com They are integral to the structure of many biological molecules, including nucleic acids, vitamins, and alkaloids. google.com In the realm of medicinal chemistry, heterocyclic scaffolds are exceedingly common, with a significant percentage of all pharmaceuticals containing at least one such ring system. This prevalence is due to their ability to engage in a wide variety of non-covalent interactions with biological targets, their metabolic stability, and the synthetic tractability that allows for the fine-tuning of their properties. lgcstandards.com Beyond pharmaceuticals, heterocyclic compounds are crucial in the development of agrochemicals, dyes, and advanced materials with novel electronic and optical properties. konoscience.comqiyuebio.com
Overview of Benzo[b]thiophene as a Privileged Chemical Scaffold
Among the myriad of heterocyclic systems, the benzo[b]thiophene scaffold has emerged as a "privileged structure" in medicinal chemistry and drug discovery. bldpharm.comchemicalbook.com This bicyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is present in a number of approved drugs and a multitude of biologically active compounds. bldpharm.comnih.gov The benzo[b]thiophene core is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. chemicalbook.comnih.gov Its rigid, planar structure and the presence of the sulfur heteroatom provide a unique framework for interaction with various enzymes and receptors. The synthetic versatility of the benzo[b]thiophene ring system allows for the introduction of a wide range of substituents at various positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. bldpharm.comchemicalbook.com
Scope and Academic Research Focus on 7-Chlorobenzo[b]thiophen-3-amine
This compound, a derivative of the benzo[b]thiophene scaffold, is a compound of interest for its potential as a synthetic intermediate in the creation of more complex molecules. While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural features suggest a primary role as a building block in medicinal chemistry. The presence of a reactive amine group at the 3-position and a chlorine atom at the 7-position offers two distinct points for chemical modification.
Plausible synthetic routes to this compound can be inferred from general methods for the synthesis of related aminobenzothiophenes. One such approach involves the microwave-assisted reaction of a corresponding 2-halobenzonitrile with an appropriate thiol, which has been shown to be an efficient method for the formation of 3-aminobenzo[b]thiophenes. rsc.org Another potential pathway is the Willgerodt-Kindler reaction, which can be employed to synthesize 3-aminobenzo[b]thiophenes from acetophenone (B1666503) precursors. researchgate.net
The research focus on this compound is likely centered on its utility in the synthesis of novel compounds with potential therapeutic applications. The amine group can be readily acylated, alkylated, or used in the formation of various heterocyclic rings, while the chlorine atom can participate in nucleophilic substitution or cross-coupling reactions, allowing for the construction of a diverse library of derivatives for biological screening.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 165108-00-9 | qiyuebio.combldpharm.com |
| Alternate CAS | 19241-37-3 | parchem.com |
| Molecular Formula | C₈H₆ClNS | bldpharm.com |
| Molecular Weight | 183.66 g/mol | bldpharm.com |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to aromatic protons on the benzene and thiophene rings. A broad signal for the amine (NH₂) protons, the chemical shift of which would be dependent on solvent and concentration. |
| ¹³C NMR | Resonances for the eight carbon atoms of the benzo[b]thiophene core, with shifts influenced by the chlorine and amine substituents. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹ (typically two bands). C-H stretching for the aromatic rings. C-N stretching vibrations. openstax.orgwpmucdn.comorgchemboulder.com |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (183.66 g/mol ). The isotopic pattern of the molecular ion would show a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, due to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of the amine group or other small fragments. openstax.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
165108-00-9 |
|---|---|
Molecular Formula |
C8H6ClNS |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
7-chloro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6ClNS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H,10H2 |
InChI Key |
RQNBMCWEOPWYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chlorobenzo B Thiophen 3 Amine and Analogues
Classical and Established Synthetic Routes
Traditional methods for constructing the 7-Chlorobenzo[b]thiophen-3-amine framework often rely on well-established, multi-step procedures starting from readily available precursors and employing cyclization reactions as key steps. walisongo.ac.id
Multi-Step Approaches from Readily Available Precursors
One of the foundational strategies for synthesizing benzo[b]thiophene derivatives involves the construction of the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring. This can be achieved through various multi-step sequences. For instance, a common approach begins with a substituted thiophenol which undergoes reaction with a suitable two-carbon synthon, such as chloroacetic acid, to form an arylthioacetic acid. chemicalbook.com Subsequent cyclization of this intermediate, often under dehydrating conditions, leads to the formation of a 3-hydroxybenzo[b]thiophene, which can then be further functionalized. chemicalbook.com
Another classical approach involves the use of arylmercapto acetals, which can be cyclized in the gas phase using catalysts like ZnCl2-impregnated montmorillonite (B579905) or in solution with catalysts such as Amberlyst A-15. chemicalbook.com These methods, while effective, often require high temperatures and can sometimes lead to mixtures of products.
A notable example is the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene, a related analogue, which is prepared from 3-methyl-7-chlorobenzo[b]thiophene. google.comwipo.int This transformation is typically achieved through bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent. google.com While historically solvents like carbon tetrachloride were used, concerns over its environmental impact have led to the adoption of greener alternatives such as n-heptane. google.com
Cyclization Reactions Leading to the Benzo[b]thiophene Core
Cyclization reactions are central to the formation of the benzo[b]thiophene ring system. Electrophilic cyclization is a particularly powerful strategy. For example, o-alkynyl thioanisoles can undergo electrophilic cyclization to produce 2,3-disubstituted benzo[b]thiophenes. nih.gov This reaction can be promoted by various electrophilic sulfur, halogen, or selenium reagents. nih.govresearchgate.net
A specific example is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt to mediate the cyclization of o-alkynyl thioanisoles, a method that proceeds under mild conditions and tolerates a range of functional groups. nih.gov Similarly, iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes has been shown to be an efficient method for preparing fused benzo[b]thiophene derivatives. thieme-connect.com
Furthermore, the synthesis of 3-halobenzo[b]thiophenes can be achieved through the electrophilic cyclization of o-anisole- and o-thioanisole-substituted ynamides with reagents like iodine (I2), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). researchgate.net This strategy provides access to a variety of 2,3,7-regioselectively functionalized benzo[b]thiophenes. researchgate.net
Modern and Advanced Synthetic Strategies
In recent years, the field of organic synthesis has seen the emergence of more efficient and environmentally benign methods. These advanced strategies, including microwave-assisted synthesis, photocatalysis, and C-H functionalization, have been successfully applied to the synthesis of this compound and its analogues.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has proven to be a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. A significant application in this context is the rapid synthesis of 3-aminobenzo[b]thiophenes. rsc.orgstrath.ac.uksigmaaldrich.com
This is achieved by reacting 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine (B128534) in a solvent such as DMSO. rsc.orgstrath.ac.uksigmaaldrich.com The reaction, conducted under microwave irradiation at elevated temperatures, provides a direct and efficient route to the desired 3-aminobenzo[b]thiophene scaffold with yields often ranging from 58-96%. rsc.orgstrath.ac.uk This method has been successfully applied to the synthesis of various kinase inhibitors, highlighting its utility in medicinal chemistry. rsc.orgstrath.ac.uksigmaaldrich.comrsc.org The use of microwave heating can dramatically reduce reaction times in the synthesis of inhibitor scaffolds. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Halobenzonitriles | Methyl thioglycolate | Triethylamine, DMSO, Microwave, 130 °C | 3-Aminobenzo[b]thiophenes | 58-96% | rsc.orgstrath.ac.uksigmaaldrich.com |
| 5-Chloro-2-fluorobenzonitrile | Methyl thioglycolate | Triethylamine, DMSO, Microwave, 130 °C, 11 min | Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | - | rsc.org |
Photocatalytic and Visible-Light-Mediated Reactions
Visible-light photocatalysis has emerged as a powerful and sustainable approach for organic synthesis, enabling reactions to proceed under mild conditions. acs.orgnih.govorganic-chemistry.org This strategy has been effectively employed for the synthesis of benzo[b]thiophenes.
One notable method involves the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. acs.orgnih.govorganic-chemistry.org This reaction, often catalyzed by an organic dye such as eosin (B541160) Y under green light irradiation, provides regioselective access to substituted benzothiophenes without the need for transition metals or high temperatures. acs.orgnih.govorganic-chemistry.org The process is tolerant of various functional groups on both the diazonium salt and the alkyne. acs.orgorganic-chemistry.org
Another visible-light-mediated approach involves the intramolecular C-S bond formation of phenylethenethiol derivatives using eosin Y as an organophotoredox catalyst in the presence of air at room temperature. researchgate.net This transition-metal-free method offers an environmentally friendly route to substituted benzo[b]thiophenes. researchgate.net Recently, a novel strategy for constructing 3-chlorobenzo[b]thiophenes has been developed using visible-light photocatalysis where polychloromethanes serve as both the solvent and the chlorine source, initiated by chlorine radicals. researchgate.net
| Reactants | Catalyst | Conditions | Product | Key Features | Reference |
| o-Methylthio-arenediazonium salts, Alkynes | Eosin Y | Green light irradiation | Substituted benzothiophenes | Regioselective, Metal-free, Mild conditions | acs.orgnih.govorganic-chemistry.org |
| Phenylethenethiol derivatives | Eosin Y | Visible light, Air, Room temperature | Substituted benzo[b]thiophenes | Intramolecular C-S bond formation, Transition-metal-free | researchgate.net |
| - | - | Visible-light photocatalysis, Polychloromethanes as solvent and chlorine source | 3-Chlorobenzo[b]thiophenes | Chlorine radical initiated tandem reaction | researchgate.net |
C-H Functionalization Approaches for Direct Chlorination
Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. researchgate.net While the functionalization of benzo[b]thiophene at the C3 position is generally less developed than at C2, several methods have emerged. nih.govrsc.org
A recently reported method describes the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the chlorine source. nih.govrsc.orgrsc.orgresearchgate.net This metal-free reaction proceeds optimally in aqueous acetonitrile (B52724) at elevated temperatures, affording the corresponding C3-chlorinated products. nih.govresearchgate.net The reaction tolerates various functional groups, although some, like alcohols and carbonyls, can lead to competing side reactions. nih.govrsc.org DFT calculations suggest the mechanism involves the formation of a chloronium ion intermediate. nih.govrsc.org
Furthermore, an umpolung strategy has been developed for the C3 C-H arylation and alkylation of benzothiophenes. researchgate.net This metal-free approach utilizes benzothiophene (B83047) S-oxides, which can be readily prepared from the corresponding benzothiophenes, to couple with nucleophilic partners like phenols, propargyl silanes, and allyl silanes in a completely regioselective manner. researchgate.net
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| C2-Substituted benzo[b]thiophene | Sodium hypochlorite pentahydrate | Aqueous acetonitrile, 65–75 °C | C3-Chlorinated benzo[b]thiophene | 30–65% | nih.govresearchgate.net |
Halogenation Strategies for Benzo[b]thiophene Derivatives
Halogenation of the benzo[b]thiophene ring is a fundamental step in the synthesis of many derivatives, providing a reactive handle for subsequent cross-coupling or substitution reactions. Various methods have been developed to control the position and identity of the halogen atom introduced.
One direct approach is the C3-chlorination of C2-substituted benzo[b]thiophene derivatives. nih.govrsc.org Research has demonstrated a method using sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the chlorine source. nih.govrsc.org This transformation is typically performed in aqueous acetonitrile at temperatures between 65–75 °C, affording the C3-chlorinated products in yields ranging from 30–65%. nih.govrsc.org The reaction mechanism is thought to involve the formation of a C2–C3 chloronium ion intermediate, which then rearomatizes. rsc.org
Electrophilic cyclization of 2-alkynyl thioanisoles represents a powerful and versatile strategy for constructing the 3-halobenzo[b]thiophene core from acyclic precursors. nih.govresearchgate.net A notable environmentally benign method utilizes sodium halides (NaCl or NaBr) as the halogen source in conjunction with copper(II) sulfate (B86663) in ethanol, producing 3-chloro and 3-bromo benzo[b]thiophenes in high yields. nih.gov This approach works well for substrates like cyclohexyl-substituted alkynyl thioanisole (B89551), yielding the corresponding 3-halo derivatives in over 90% yield. nih.gov Other established electrophiles for this type of cyclization include iodine (I₂), iodine monochloride (ICl), bromine (Br₂), and N-bromosuccinimide (NBS). nih.govacs.org
For precursors already containing the desired 7-chloro substituent, such as 7-chloro-3-methylbenzo[b]thiophene (B97379), radical bromination offers a selective method for functionalizing the 3-position. A patented method describes the use of N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. google.com The reaction, carried out in a solvent like n-heptane under irradiation, selectively brominates the methyl group to yield 3-bromomethyl-7-chlorobenzo[b]thiophene, a key intermediate for further conversion to the amine. google.com
| Substrate | Reagent(s) | Conditions | Product | Yield | Citation(s) |
| C2-Substituted Benzo[b]thiophene | NaOCl·5H₂O | Aqueous acetonitrile, 65–75 °C | C3-Chloro-C2-substituted benzo[b]thiophene | 30–65% | nih.govrsc.org |
| 2-Alkynyl Thioanisole | NaCl / CuSO₄ | Ethanol | 3-Chlorobenzo[b]thiophene derivative | ~90% | nih.gov |
| 2-Alkynyl Thioanisole | NaBr / CuSO₄ | Ethanol | 3-Bromobenzo[b]thiophene derivative | ~92% | nih.gov |
| 3-Methyl-7-chlorobenzo[b]thiophene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | n-Heptane, boiling, irradiation | 3-Bromomethyl-7-chlorobenzo[b]thiophene | Not specified | google.com |
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of synthetic routes to benzo[b]thiophene derivatives is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalyst systems. Research has focused on improving yields, reducing reaction times, and enhancing substrate scope through systematic screening of various parameters.
A highly efficient method for the direct synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine. rsc.orgrsc.org This metal-free annulation provides rapid access to the desired scaffold, with optimization studies showing that reaction times can be significantly shortened while achieving high yields of 58–96%. rsc.orgrsc.org The use of dimethyl sulfoxide (B87167) (DMSO) as the solvent and a reaction temperature of 130 °C were identified as optimal conditions. rsc.org
Palladium-catalyzed reactions are central to the functionalization of the benzo[b]thiophene core. Optimization studies for direct C-H arylation have explored a variety of catalysts, oxidants, and solvents. researchgate.netnih.gov For the C2-arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a catalyst system of Pd(OAc)₂ (10 mol%) with Cu(OAc)₂ as an oxidant and pyridine (B92270) as a base was found to be effective. nih.gov Solvents such as 1,4-dioxane (B91453) and DMSO were investigated, with DMSO ultimately providing superior results for a broader range of substrates. nih.gov Similarly, for the direct synthesis of 2-aminobenzo[b]thiophenes, a combination of Pd(dppf)Cl₂ and the ligand dppf was developed, using sodium thiosulfate (B1220275) as an inexpensive and odorless sulfur source. nih.gov
Electrochemical methods also offer tunable parameters for optimization. In the synthesis of benzo[b]thiophene-1,1-dioxides, conditions were optimized by screening electrode materials (graphite felt), solvent systems (HFIP/CH₃NO₂), and electrolytes (Et₄NPF₆), and by applying a constant current to drive the reaction. nih.gov
| Reaction Type | Catalyst/Reagents | Optimized Conditions | Key Findings | Citation(s) |
| Annulation | Triethylamine | DMSO, 130 °C, Microwave irradiation | Rapid access to 3-aminobenzo[b]thiophenes (58-96% yield). | rsc.orgrsc.org |
| C2-Arylation | Pd(OAc)₂, Cu(OAc)₂, Pyridine | DMSO, 100 °C, 20 h | Effective system for coupling with arylboronic acids. | nih.gov |
| C-S Bond Formation | Pd(dppf)Cl₂ / dppf, Na₂S₂O₃ | - | Direct synthesis of 2-aminobenzo[b]thiophenes using an inexpensive sulfur source. | nih.gov |
| C-S Amination | SingaCycle-A1 (Pd-NHC) / KHMDS | Toluene, 60 °C | Nonpolar solvents and KHMDS base are critical for high yields in amination of aryl sulfides. | kyoto-u.ac.jp |
Regioselectivity and Stereochemical Control in Synthesis
Controlling the site of reaction (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry) is paramount in synthesizing complex molecules with defined properties.
The benzo[b]thiophene scaffold presents several positions for functionalization, with the C2 and C3 positions on the thiophene ring being the most reactive. Achieving regioselectivity between these and other positions is a significant synthetic challenge. A landmark study reported the first room-temperature, regioselective β-arylation (C3-position) of benzo[b]thiophenes with aryl iodides. acs.org This high C3 selectivity was achieved using a palladium catalyst without the need for phosphine (B1218219) ligands, representing a significant advance over methods that typically favor the C2 position. acs.org The regioselectivity of halogenation can also be controlled; for instance, base-catalyzed halogen transfer using specific (benzo)thiophene-based halogen-transfer reagents allows for halogenation at the most acidic C-H position of a heteroaromatic ring. thieme-connect.com
While the target molecule, this compound, is achiral, the synthesis of its analogues often involves the creation of stereocenters, necessitating stereochemical control. General strategies include substrate control, where existing stereochemistry in a molecule directs the outcome of a new reaction, and auxiliary control, where a temporary chiral group is used to guide a reaction before being removed. youtube.com In the context of benzo[b]thiophene chemistry, organocatalysis has emerged as a powerful tool for stereoselective synthesis. An asymmetric [3+3] annulation of an N-(benzo[b]thiophen-2-yl)-sulfonamide with an enone, catalyzed by a quinine-derived thiourea (B124793), was used to construct polycyclic benzo[b]thiophene derivatives. rsc.org This method yielded products with three adjacent stereocenters in high enantioselectivity (up to 97% ee), demonstrating exquisite stereochemical control. rsc.orgresearchgate.net
| Control Type | Method | Key Feature | Outcome | Citation(s) |
| Regioselectivity | Palladium-catalyzed C-H arylation | Phosphine-free Pd catalyst system | Highly selective arylation at the C3 position of benzo[b]thiophene. | acs.org |
| Regioselectivity | Base-catalyzed halogen transfer | Use of specific halogen-transfer reagents | Halogenation occurs at the most acidic C-H bond of the heteroarene. | thieme-connect.com |
| Stereocontrol | Organocatalytic asymmetric annulation | Chiral quinine-derived thiourea catalyst | Construction of polycyclic benzo[b]thiophenes with excellent enantioselectivity (up to 97% ee). | rsc.orgresearchgate.net |
Reactivity and Functionalization Chemistry of 7 Chlorobenzo B Thiophen 3 Amine
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Ring
The benzo[b]thiophene ring system is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing new functional groups. masterorganicchemistry.com The positions on the ring exhibit different levels of reactivity, influenced by the electron-donating amine group and the electron-withdrawing chlorine atom. In related benzo[b]thiophene systems, electrophilic attack is often directed to specific positions. For instance, studies on 7-chloro-3-methylbenzo[b]thiophene (B97379) have shown that nitration, bromination, and acetylation predominantly yield the 2-substituted products. rsc.org This suggests that the C2 position of the thiophene (B33073) ring is highly activated.
Similarly, in 4-hydroxybenzo[b]thiophene, another substituted analog, electrophilic substitution reactions such as formylation and bromination occur at the 5-position, while nitration can yield a mixture of 5-nitro, 7-nitro, and 5,7-dinitro compounds. rsc.org For 7-Chlorobenzo[b]thiophen-3-amine, the interplay between the activating amino group at C3 and the deactivating chloro group at C7, along with the inherent reactivity of the benzo[b]thiophene core, dictates the regiochemical outcome. The amino group strongly activates the thiophene ring, particularly the C2 position, for electrophilic attack. Conversely, the benzene (B151609) portion of the ring is deactivated by the chlorine atom. Therefore, electrophiles are most likely to attack the C2 position.
Common EAS reactions applicable to this scaffold include:
Nitration: Introduction of a nitro group (–NO2), typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., –Br, –Cl), often using reagents like N-bromosuccinimide (NBS) or molecular bromine. rsc.orggoogle.com
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the amine group can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the amine may be necessary.
Nucleophilic Substitution Reactions at the Chlorine and Amine Centers
Both the chlorine atom and the amine group on the this compound scaffold can participate in nucleophilic substitution reactions, offering pathways for significant structural modification.
The chlorine atom at the C7 position can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. While typically challenging on an unactivated benzene ring, such reactions can be facilitated by the specific electronic properties of the heterocyclic system or by using metal catalysis. For example, in the related compound 7-chloro-3-methylbenzo[b]thiophene, direct nucleophilic displacement of the 7-chloro group with nucleophiles like hydroxide (B78521) or amines has been shown to proceed in high yield to form 7-hydroxy or 7-amino derivatives, respectively. rsc.org
The primary amine at the C3 position is itself a nucleophile and can react with various electrophiles. Furthermore, it can be converted into other functional groups that are susceptible to nucleophilic attack. For instance, the amine can be transformed into a diazonium salt, which is an excellent leaving group and can be displaced by a wide range of nucleophiles.
Cross-Coupling Methodologies for Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the this compound core.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed reactions are among the most versatile methods for modifying aromatic halides. researchgate.netnih.gov The chlorine atom at the C7 position of this compound can serve as a handle for various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl halide (the 7-chloro position) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used to form biaryl structures or to introduce alkyl or alkenyl groups. libretexts.org The general mildness of the reaction conditions and the commercial availability of a vast array of boronic acids make this a highly attractive method for diversifying the scaffold. libretexts.orgnih.gov The amine group may require protection, for instance as a Boc-carbamate, to prevent side reactions and catalyst deactivation, although some modern catalyst systems show high functional group tolerance. nih.gov
| Starting Material | Coupling Partner | Catalyst/Ligand | Product Type |
|---|---|---|---|
| This compound derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | 7-Arylbenzo[b]thiophen-3-amine derivative |
| This compound derivative | Alkenylboronic acid | Pd(PPh₃)₄ | 7-Alkenylbenzo[b]thiophen-3-amine derivative |
| This compound derivative | Potassium aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | 7-(Aminomethyl)benzo[b]thiophen-3-amine derivative |
Other Transition Metal-Catalyzed Coupling Transformations
Besides palladium, other transition metals like copper and nickel can also catalyze important coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the C7-Cl bond with a wide range of primary or secondary amines to form new C-N bonds. nih.gov This provides a direct route to novel 7-amino substituted benzo[b]thiophene derivatives.
Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-O bond formation. For instance, a copper(I) iodide catalyzed coupling has been reported for haloindoles with α-amino acids, a reaction type that could potentially be adapted for this compound. beilstein-journals.org
Nickel-Catalyzed Coupling: Nickel catalysts, being more earth-abundant and less expensive than palladium, are gaining prominence. They can catalyze Suzuki-Miyaura type reactions, particularly with less reactive electrophiles like aryl carbamates and sulfamates, showcasing their potential for activating C-O bonds for cross-coupling. nih.gov
Functional Group Interconversions of the Amine Moiety
The primary amine at the C3 position is a versatile functional group that can be transformed into a variety of other functionalities, greatly expanding the synthetic possibilities. ub.eduvanderbilt.edu
Common interconversions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is also a common strategy for protecting the amine group during other transformations. libretexts.orgacs.org
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides, though this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt (–N₂⁺). This intermediate is highly valuable as it can be subsequently displaced by various nucleophiles in Sandmeyer-type reactions to introduce groups such as –OH, –CN, –F, –Cl, and –Br.
| Reagent | Resulting Functional Group | Reaction Type |
|---|---|---|
| Acetyl Chloride | Amide (–NHCOCH₃) | Acylation |
| Tosyl Chloride | Sulfonamide (–NHSO₂Tol) | Sulfonylation |
| NaNO₂, HCl | Diazonium Salt (–N₂⁺Cl⁻) | Diazotization |
| Diazonium salt + CuCN | Nitrile (–CN) | Sandmeyer Reaction |
Chemo- and Regioselective Modifications for Scaffold Diversification
The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve selective modifications. rsc.orgub.edunih.gov
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the amine group is generally more nucleophilic than the thiophene sulfur. Therefore, reactions with electrophiles can often be directed to the amine by careful choice of reagents and conditions. Protecting group strategies are crucial for achieving chemoselectivity. libretexts.org For instance, acylating the amine group allows for subsequent electrophilic substitution on the aromatic ring without interference from the amine. libretexts.org
Regioselectivity: This involves controlling which position on the molecule reacts. As discussed in section 3.1, electrophilic substitution is likely to be highly regioselective for the C2 position due to the directing effect of the C3-amine. rsc.org Similarly, cross-coupling reactions will be regioselective for the C7 position due to the presence of the chlorine atom. By choosing the appropriate reaction type—electrophilic substitution versus cross-coupling—chemists can selectively functionalize either the thiophene or the benzene portion of the molecule, respectively.
The strategic application of these principles allows for a programmed, step-by-step diversification of the this compound scaffold, enabling the synthesis of a wide library of derivatives for various applications.
Formation of Complex Molecular Architectures and Fused Ring Systems
The strategic positioning of a nucleophilic amino group and a halogen atom on the benzo[b]thiophene framework makes this compound a highly valuable building block in synthetic organic chemistry. This arrangement facilitates the construction of intricate molecular architectures and novel fused heterocyclic systems through a variety of chemical transformations. The inherent reactivity of the amine and the potential for cross-coupling or nucleophilic substitution at the chloro-substituted position provide multiple avenues for ring annulation.
Research into benzo[b]thiophene chemistry has shown that the core structure is a key component in numerous biologically active molecules, often featuring fused ring systems like quinazolines, pyrimidines, and pyrazoles. nih.gov The development of complex structures from simpler benzo[b]thiophene precursors is a significant area of focus for medicinal chemists. nih.gov Strategies for building these fused systems often involve leveraging the reactivity of substituents on the thiophene ring. nih.gov
The primary amino group at the C-3 position of this compound serves as a potent nucleophile, enabling cyclocondensation reactions with various electrophilic partners to form new heterocyclic rings. This approach is one of the most direct methods for synthesizing fused thieno-derivatives. For instance, reaction with diketones, ketoesters, or other 1,3-dielectrophiles can lead to the formation of five, six, or seven-membered rings fused to the thiophene moiety.
Another powerful strategy involves intramolecular cyclization. This can be achieved by first attaching a suitable side chain to the amino group, which contains a reactive functional group. Subsequent intramolecular reaction, often promoted by a catalyst or specific reaction conditions, can forge a new ring. Inspired by reactions on related amino-thiophenes, one could envision the formation of azomethine ylides followed by intramolecular 1,3-dipolar cycloadditions to create polycyclic systems with multiple stereocenters. researchgate.net
Furthermore, the chlorine atom at the C-7 position, while generally less reactive than a bromine or iodine equivalent, can participate in metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, setting the stage for subsequent ring-closing reactions to build polycyclic aromatic or heteroaromatic structures. The fusion of aromatic rings in this manner is a known strategy to extend π-conjugation, which is desirable for applications in organic electronics. beilstein-journals.org The combination of cyclocondensation involving the amino group and cross-coupling at the chloro-position allows for a modular approach to highly complex, multi-ring systems.
The following table summarizes potential transformations for creating fused ring systems starting from this compound, based on established heterocyclic synthesis methods.
| Reactant(s) | Resulting Fused System | General Reaction Type |
| β-Ketoester | Thieno[3,2-b]quinolinone derivative | Conrad-Limpach or Knorr quinoline (B57606) synthesis variant |
| 1,3-Dicarbonyl Compound | Thieno[3,2-b]diazepine derivative | Cyclocondensation |
| α-Haloketone | Thieno[3,2-b]pyrazine derivative | Cyclocondensation |
| Diethyl ethoxymethylenemalonate | 4-Hydroxythieno[3,2-b]pyridine-3-carboxylate derivative | Gould-Jacobs reaction |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.
Following a thorough review of available scientific literature, specific ¹H and ¹³C NMR spectral data for 7-Chlorobenzo[b]thiophen-3-amine were not found. The characterization of related benzothiophene (B83047) structures in various studies suggests that such data would be crucial for confirming the substitution pattern on the aromatic and thiophene (B33073) rings. molbase.cnsostie.com
¹H NMR Data for this compound No data available in the searched sources.
¹³C NMR Data for this compound No data available in the searched sources.
Infrared and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Characteristic frequencies correspond to specific bonds, such as N-H stretches for the amine group, C-Cl stretches, and vibrations associated with the benzo[b]thiophene ring system.
Specific experimental IR and Raman spectroscopic data detailing the vibrational modes for this compound could not be located in the reviewed literature.
Vibrational Mode Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. The presence of chlorine and sulfur atoms would yield a characteristic isotopic pattern in the mass spectrum. msu.edudocbrown.info
While the nominal molecular weight can be calculated from the chemical formula (C₈H₆ClNS), specific experimental mass spectrometry data, including fragmentation patterns from techniques like GC-MS or LC-MS for this compound, were not found in the public domain.
Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol |
| Experimental Mass Spectrum | No data available |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is used to verify the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry.
A search of scientific databases and literature did not yield any published elemental analysis results for this compound. This type of data is typically reported in studies detailing the initial synthesis and characterization of a compound. ich.orgsartorius.com
Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 52.32 | No data available |
| Hydrogen (H) | 3.29 | No data available |
| Chlorine (Cl) | 19.30 | No data available |
| Nitrogen (N) | 7.62 | No data available |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
No crystallographic data, including unit cell parameters, space group, or atomic coordinates, for this compound has been deposited in crystallographic databases or published in the available literature. Such a study would be required to unequivocally confirm its solid-state molecular structure. rcsb.orgrcsb.org
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | No data available |
| Space Group | No data available |
| Unit Cell Dimensions | No data available |
| Bond Lengths (Å) | No data available |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For benzo[b]thiophene derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G**, provide valuable information about their stability and electronic properties. researchgate.netnih.gov
The electronic structure of 7-Chlorobenzo[b]thiophen-3-amine is influenced by the interplay of the electron-donating amine group and the electron-withdrawing chloro group on the benzo[b]thiophene core. DFT calculations can quantify these effects by determining key electronic parameters. For instance, in related polythiophenes, the introduction of a chloro substituent has been shown to decrease the total energy, indicating an increase in thermodynamic stability. nih.govresearchgate.net Similarly, the presence of an amine group is known to affect the electronic properties of thiophene-based systems. mdpi.com
The reactivity of the molecule can be predicted by calculating various reactivity descriptors. While specific data for this compound is not available, studies on analogous systems provide a framework for understanding its potential reactivity. For example, the electrophilic substitution reactions, which are important for thiophenes, can be rationalized by analyzing the calculated electrostatic potential and frontier molecular orbitals. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Substituted Benzo[b]thiophenes
| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
| Benzo[b]thieno[2,3-d]thiophene derivative 3 | B3LYP/6-31G(d) | Not Specified | Not Specified | Not Specified | mdpi.com |
| 4,4′-bibenzo[c]thiophene derivatives | B3LYP/6-31G(d,p) | Destabilized by electron-donating groups | Not Specified | Decreased by electron-donating groups | nih.gov |
| Poly-3-(5-(benzo[d]thiazole-2-yl)-7-chlorobenzo[d]oxazole-2-yl)thiophene | DMol3/GGA/PW91 | Not Specified | Not Specified | 0.0645 | nih.govresearchgate.net |
Note: This table presents data for related compounds to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not available in the cited literature.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. For benzo[b]thiophene derivatives, this can involve modeling various synthetic routes, such as palladium-catalyzed C-H functionalization or electrophilic cyclization reactions. nih.gov
While a specific mechanistic study for the synthesis or reactions of this compound has not been reported, computational approaches could be applied to investigate its formation or subsequent chemical transformations. For example, DFT calculations could be used to model the reaction pathway for the introduction of the amine group at the 3-position or to explore the regioselectivity of further electrophilic substitutions on the substituted ring system.
A plausible mechanism for palladium-catalyzed reactions involving benzo[b]thiophenes often involves intermediates like a palladacycle, and the feasibility of such pathways can be assessed through computational modeling. nih.gov Similarly, the mechanisms of ring-opening reactions, which have been observed in some substituted benzothiophenes, can be investigated by locating the relevant transition states and intermediates. researchgate.net
Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy and distribution of these orbitals dictate how a molecule interacts with other reagents.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system and the amine group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating the regions that are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic transition properties. mdpi.com
In related systems, such as benzo[b]thieno[2,3-d]thiophene derivatives, DFT calculations have shown that the HOMO and LUMO orbitals are distributed throughout the fused ring system. mdpi.com The introduction of substituents significantly alters the energy levels of these orbitals. For instance, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. nih.gov The electron density distribution, which can also be calculated, provides a more detailed picture of the charge distribution within the molecule, highlighting the polar and reactive sites.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in biological contexts. Conformational analysis aims to identify the most stable spatial arrangements of a molecule. For a molecule like this compound, this would involve determining the preferred orientation of the amine group relative to the benzo[b]thiophene ring.
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. While specific MD studies on this compound are not available, simulations on related benzo[b]thiophene derivatives have been performed, often to understand their interactions with biological macromolecules. nih.gov Such simulations can reveal the stability of protein-ligand complexes, fluctuations in atomic positions, and the role of intermolecular interactions in binding. nih.gov These methods could be applied to this compound to explore its conformational landscape and its potential interactions with biological targets.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)
The way molecules pack in the solid state is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. It maps the electron density distribution around a molecule, allowing for the identification of close contacts between neighboring molecules.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.net For example, in related thiophene (B33073) derivatives, H···H, C···H, and S···H contacts are often significant contributors to the total Hirshfeld surface. researchgate.net PIXEL calculations can further be employed to compute the lattice energy and the energy of individual intermolecular interactions, providing a more detailed energetic perspective on the crystal packing. While specific studies on this compound are lacking, these computational techniques are readily applicable to provide a deep understanding of its solid-state behavior, should its crystal structure be determined.
Mechanistic Investigations of Chemical Transformations Involving 7 Chlorobenzo B Thiophen 3 Amine
Elucidation of Specific Reaction Pathways in Synthetic Sequences
The synthesis of 7-Chlorobenzo[b]thiophen-3-amine and its derivatives often involves multi-step sequences where the elucidation of each reaction pathway is key to optimizing conditions and maximizing yields. One common route to aminobenzo[b]thiophenes involves the Willgerodt-Kindler reaction. researchgate.net For instance, the reaction of a substituted 1-(2-chlorophenyl)ethanone with an amine and sulfur proceeds through a series of intermediates. researchgate.net While not specific to the 7-chloro isomer, the general mechanism likely involves the formation of a thioamide intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzo[b]thiophene core. The position of the amino group is directed by the initial substitution pattern and the reaction conditions.
Another significant transformation is the conversion of a precursor like 3-bromomethyl-7-chlorobenzo[b]thiophene into various amino compounds. rsc.org These reactions are typically nucleophilic substitution pathways where the bromine atom is displaced by an amine. The mechanism is a classic SN2 type, where the amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group.
Furthermore, electrophilic substitution reactions on the 7-chloro-3-methylbenzo[b]thiophene (B97379) core, such as nitration, bromination, and acetylation, predominantly lead to substitution at the 2-position. rsc.org This regioselectivity is governed by the electronic properties of the benzo[b]thiophene ring system, where the sulfur atom and the fused benzene (B151609) ring direct incoming electrophiles. The presence of the chlorine atom at the 7-position also influences the electron density distribution and, consequently, the reaction pathway.
A plausible synthetic pathway to obtain substituted aminobenzo[b]thiophenes involves the electrophilic cyclization of alkynes. nih.gov For example, the cyclization of an appropriately substituted alkynyl thioanisole (B89551) with a halogen source can generate the 3-halobenzo[b]thiophene scaffold, which can then be further functionalized to introduce the amine group. nih.gov The mechanism of the cyclization involves the activation of the carbon-carbon triple bond by an electrophile, followed by an intramolecular attack by the sulfur nucleophile.
Role of Catalysts and Reagents in Directed Reactivity
The choice of catalysts and reagents is paramount in directing the reactivity of this compound and its precursors. For instance, in the synthesis of 3-(bromomethyl)-7-chlorobenzo[b]thiophene (B138130) from 3-methyl-7-chlorobenzo[b]thiophene, N-bromosuccinimide (NBS) is a key reagent for bromination. google.com The reaction is often initiated by a radical initiator like benzoyl peroxide, indicating a free-radical chain mechanism for the benzylic bromination. google.com The use of specific solvents like C6-C8 straight-chain alkanes has been explored to provide a less toxic and more industrially viable process compared to traditional solvents like carbon tetrachloride. wipo.int
In the context of forming amide bonds, which is a common transformation for amines, organocatalytic approaches have been developed. For example, the use of cetyltrimethylammonium bromide (CTAB) as a surfactant and tert-butyl hydroperoxide (tBuOOH) as an oxidizing agent can facilitate the amidation of aldehydes. acs.orgacs.org A proposed mechanism suggests the generation of radicals that abstract a hydrogen from the aldehyde to form an acyl radical. This radical then couples with an aminyl radical, generated from the amine, to form the final amide product. acs.org While this is a general method, it highlights the potential for catalyst-controlled transformations involving the amino group of this compound.
Palladium-catalyzed cross-coupling reactions are also crucial in modifying the benzo[b]thiophene scaffold. Although not directly involving the amine group, these reactions demonstrate the role of transition metal catalysts in forming new carbon-carbon or carbon-heteroatom bonds at other positions of the ring, which can be a key step in a larger synthetic sequence.
The table below summarizes the role of various catalysts and reagents in transformations related to the this compound scaffold.
| Transformation | Catalyst/Reagent | Role | Reference |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Brominating agent, Radical initiator | google.com |
| Amidation of Aldehydes | CTAB, tBuOOH | Surfactant catalyst, Oxidizing agent | acs.orgacs.org |
| Nucleophilic Substitution | - | Nucleophile | rsc.org |
| Electrophilic Cyclization | Halogen Source (e.g., NaCl, NaBr) | Electrophile | nih.gov |
Investigation of Intermediates and Transition States
The direct experimental investigation of intermediates and transition states for reactions involving this compound is challenging and often relies on computational studies and indirect evidence from control experiments.
In the proposed radical-mediated amidation of aldehydes, the formation of an acyl radical and an aminyl radical are key intermediate steps. acs.org The presence of these radical intermediates can be inferred through experiments using radical scavengers like TEMPO. When TEMPO is added to the reaction, it traps the radical intermediates, leading to a decrease in the yield of the desired product and the formation of a TEMPO-adduct, thus providing evidence for the radical pathway. acs.orgacs.org
For the Willgerodt-Kindler reaction, the proposed mechanism involves several intermediates, including an enamine, a thio-ketone, and a thioamide. These intermediates are generally not isolated but are inferred from the final product structure and by analogy to well-studied examples of this reaction.
In SN2 reactions, such as the amination of 3-bromomethyl-7-chlorobenzo[b]thiophene, the reaction proceeds through a five-coordinate transition state where the nucleophilic amine is forming a bond to the carbon atom while the bond to the leaving group (bromide) is breaking. The stereochemistry of this transition state leads to an inversion of configuration at the electrophilic carbon, although in this specific case, the carbon is not a stereocenter.
Kinetic and Thermodynamic Parameters of Key Transformations
Quantitative data on the kinetic and thermodynamic parameters for reactions of this compound are scarce in the literature. However, general principles can be applied to understand the factors influencing these parameters.
For synthetic reactions, the reaction conditions reported in the literature provide qualitative insights. For example, the bromination of 3-methyl-7-chlorobenzo[b]thiophene is typically carried out at the boiling point of the solvent for several hours, suggesting a moderate activation energy for the reaction. google.com Similarly, the amidation reactions using CTAB and tBuOOH are conducted at elevated temperatures (e.g., 70 °C), indicating an energy barrier that needs to be overcome for the reaction to proceed at a reasonable rate. acs.orgacs.org
Further detailed kinetic studies, including reaction rate measurements under varying concentrations and temperatures, would be necessary to determine the specific rate constants, activation energies, and other thermodynamic parameters for the key transformations of this compound.
Role As a Chemical Scaffold and Building Block in Advanced Organic Synthesis
Utilization in the Construction of Diverse Heterocyclic Frameworks
The 3-amino group on the benzo[b]thiophene core is a powerful handle for the synthesis of fused heterocyclic systems. This is primarily achieved through condensation and cyclization reactions where the amine acts as a nucleophile. A prominent application of aminothiophenes is in the synthesis of thieno[2,3-b]pyridines, which are constructed by reacting the 3-aminothiophene with various carbonyl compounds. researchgate.netresearchgate.net
These reactions, often variations of the Friedländer annulation, allow for the creation of a new pyridine (B92270) ring fused to the thiophene (B33073) ring of the original scaffold. For instance, the condensation of a 3-aminothieno[2,3-b]pyridine derivative with triethyl orthoformate, followed by reaction with ammonia (B1221849) or formamide, can yield fused pyrimidine (B1678525) systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. mdpi.com This highlights the ability to build polycyclic systems from the initial aminobenzothiophene core.
The general reactivity allows for the synthesis of a variety of fused heterocycles, which are of significant interest in medicinal chemistry and materials science. researchgate.net The specific substitution on the 7-chlorobenzo[b]thiophen-3-amine scaffold influences the electronic properties and reactivity of the resulting frameworks.
Table 1: Examples of Heterocyclic Frameworks Derived from 3-Aminothiophene Scaffolds
| Starting Material Class | Reagent(s) | Resulting Heterocyclic Core | Reaction Type |
|---|---|---|---|
| 3-Aminothiophene-2-carbonitrile | Formamide / Triethyl orthoformate | Thieno[2,3-d]pyrimidine | Condensation/Cyclization |
| 3-Aminothiophene-2-carboxamide | Triethyl orthoformate | Pyrimido[4,5-d]thieno-4(3H)-one | Condensation/Cyclization |
| 3-Aminothiophene | 1,3-Dicarbonyl compounds | Thieno[2,3-b]pyridine | Friedländer Annulation |
This table represents typical reactions for 3-aminothiophene derivatives, which are applicable to this compound for generating analogous structures. researchgate.netmdpi.com
Integration into Ligand Design for Organometallic Catalysis
The 3-amino group of this compound provides a crucial site for the synthesis of ligands for organometallic catalysis. The amine can be readily converted into imines (Schiff bases) through condensation with various aldehydes or ketones. The resulting Schiff base ligands, often containing additional donor atoms, can chelate to transition metals like copper, nickel, palladium, or ruthenium. nih.govnih.gov
The design of these ligands is versatile; by choosing an appropriate aldehyde, one can introduce other coordinating groups (e.g., hydroxyl, pyridyl) to create bidentate or tridentate ligands. nih.gov The benzo[b]thiophene core provides a rigid and sterically defined backbone, influencing the geometry and stability of the resulting metal complex. The 7-chloro substituent can also modulate the electronic properties of the ligand, which in turn affects the catalytic activity of the metal center. nih.gov
Chiral transition metal complexes derived from such ligands are instrumental in asymmetric catalysis, facilitating stereoselective transformations. mdpi.com For example, chiral Salen-type ligands, which are structurally related to Schiff bases derived from diamines, form highly active catalysts with various metals for reactions like asymmetric alkylation. nih.gov While specific catalytic applications of ligands derived directly from this compound are not extensively documented, the underlying chemical principles strongly support its potential in this field. The synthesis of such complexes is a key step toward developing new catalysts for a range of organic transformations, including cross-coupling and hydrogenation reactions. mdpi.comfrontiersin.org
Application in the Synthesis of Functional Organic Materials (e.g., organic semiconductors)
The benzo[b]thiophene core is a well-established building block for functional organic materials, particularly organic semiconductors. This is due to its planar, aromatic structure which facilitates π-π stacking and charge transport. The electronic properties of these materials can be finely tuned by introducing substituents onto the benzo[b]thiophene scaffold.
This compound is a bifunctional scaffold in this context. The 3-amino group acts as an electron-donating group, while the 7-chloro atom is electron-withdrawing. This push-pull electronic configuration can narrow the HOMO-LUMO gap of the molecule, a desirable feature for organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
The amino group also serves as a reactive site for further functionalization, allowing the core to be integrated into larger conjugated polymer systems. frontiersin.org For instance, the amine could be acylated or used in coupling reactions to extend the π-conjugated system. Materials derived from substituted benzo[b]thiophenes are explored for their potential in creating efficient and stable electronic devices.
Table 2: Influence of Substituents on Benzo[b]thiophene Properties for Organic Materials
| Substituent | Position | Electronic Effect | Potential Impact on Material Properties |
|---|---|---|---|
| -NH₂ (Amino) | 3 | Electron-Donating | Increases HOMO level, enhances n-type character, provides reactive site for polymerization. |
| -Cl (Chloro) | 7 | Electron-Withdrawing | Lowers LUMO level, enhances p-type character, improves oxidative stability. |
Design Principles for Novel Molecular Architectures and Libraries
The creation of molecular libraries for drug discovery and materials science relies on scaffolds that can be easily and systematically modified. youtube.com this compound is an excellent candidate for diversity-oriented synthesis due to its multiple, orthogonally reactive sites.
The primary design principle involves using the 3-amino group as a key anchor point for diversification. It can undergo a wide range of reactions, such as acylation, sulfonylation, alkylation, and condensation, to attach a variety of building blocks. rsc.org This allows for the rapid generation of a large library of analogues where the substituent at the 3-position is varied. nih.gov
Furthermore, the chlorine atom at the 7-position and the hydrogen atoms at other positions (e.g., C2) on the benzo[b]thiophene ring can be targeted for modification, often through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This multi-vector functionalization enables the exploration of chemical space in three dimensions around the core scaffold. nih.gov This systematic approach, often termed a "Lego" approach in medicinal chemistry, allows for the efficient synthesis of highly substituted and functionally diverse molecules from a single, advanced intermediate. researchgate.net The generation of such libraries is a cornerstone of modern drug discovery programs, aiming to identify novel compounds with desired properties. youtube.com
Future Directions and Emerging Research Challenges
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry's increasing focus on green chemistry principles is driving the development of more sustainable synthetic routes for complex molecules. nih.gov Current research into the synthesis of related aminothiophenes and benzothiazoles highlights several promising strategies that could be adapted for 7-Chlorobenzo[b]thiophen-3-amine.
Key approaches to greener synthesis include:
Multicomponent Reactions (MCRs): These reactions are highly attractive due to their atom economy, typically mild conditions, and high yields, which align well with the principles of green chemistry. nih.gov
Use of Benign Solvents: A significant advancement is the replacement of hazardous solvents. For instance, tandem reactions for synthesizing 2-aminobenzothiazoles have been shown to be highly efficient in water, which offers a significant rate acceleration compared to volatile organic solvents. rsc.org In the synthesis of a precursor, 3-(bromomethyl)-7-chlorobenzo[b]thiophene (B138130), toxic solvents like carbon tetrachloride have been successfully replaced with less toxic C6-C8 straight-chain alkanes such as n-heptane. wipo.intgoogle.com
Catalysis: The use of catalysts, including organocatalysts and photocatalysts, can lead to milder reaction conditions and improved efficiency. organic-chemistry.orgacs.org Green halocyclization reactions have also been employed to create substituted benzo[b]thiophenes. nih.gov
Biocatalysis: Utilizing microorganisms or enzymes for chemical transformations represents a frontier in green synthesis. mdpi.com This approach can circumvent the need for harsh reagents and high temperatures often used in traditional chemical synthesis. mdpi.com
| Principle | Traditional Approach Example | Green Alternative | Benefit |
|---|---|---|---|
| Solvent Choice | Use of carbon tetrachloride for bromination. wipo.int | Using water or C6-C8 alkanes as solvents. rsc.orgwipo.int | Reduced toxicity, less environmental damage. rsc.orgwipo.int |
| Reaction Type | Stepwise synthesis with isolation of intermediates. | One-pot multicomponent or domino reactions. malayajournal.orgnih.gov | Increased atom economy, reduced waste, higher efficiency. nih.gov |
| Activation Method | Harsh reagents, high temperatures. | Photocatalysis or biocatalysis. organic-chemistry.orgmdpi.com | Milder conditions, higher selectivity, reduced energy consumption. |
Exploration of Novel Reactivity and Unprecedented Transformations of the Scaffold
The benzothiophene (B83047) core is a versatile platform for constructing complex molecular architectures. Researchers are continuously exploring novel reactions to functionalize this scaffold in new ways. An unprecedented method for forming benzothiophenes involves a twofold vicinal C-H functionalization of arenes without the need for metal catalysis, proceeding through an interrupted Pummerer reaction cascade. researchgate.net
Recent innovative transformations involving the benzothiophene scaffold include:
Domino Reactions: A one-pot, four-component domino protocol has been developed to produce highly functionalized 5-aminobenzothiophene derivatives. malayajournal.org
Click Chemistry: The 3-hydroxy position of 2-aroylbenzo[b]thiophen-3-ols has been functionalized with an alkyne moiety, which then participates in a "click" reaction to create novel benzothiophene-triazole hybrids. nih.gov
Photocatalytic Annulation: Substituted benzothiophenes can be synthesized regioselectively through a photocatalytic radical annulation process using green light irradiation. organic-chemistry.org
Palladium-Catalyzed Cyclization: Novel methods for creating benzothiophene derivatives include the heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols catalyzed by palladium iodide. acs.org
These advanced synthetic methods open up new avenues for creating derivatives of this compound with unique substitution patterns and functionalities.
Advancements in Automated Synthesis and High-Throughput Experimentation for Derivative Libraries
The discovery of new drug candidates and materials is greatly accelerated by high-throughput screening (HTS) and automated synthesis. ufl.edu These technologies allow for the rapid synthesis and testing of large libraries of compounds. thermofisher.com By combining robotics, biology, and chemistry, HTS can test hundreds of thousands of compounds for biological activity quickly and economically. ufl.edu
In the context of this compound, these techniques can be applied to:
Reaction Optimization: HTS can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal parameters for synthesizing derivatives, as demonstrated in the optimization of photochemical reactions. acs.org
Library Synthesis: Automated platforms can generate large libraries of derivatives by systematically varying the substituents on the benzothiophene core.
Biological Screening: These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery. ufl.edunih.gov For example, HTS has been used to identify novel antibacterial agents from large chemical libraries. nih.gov Specialized screening platforms, such as those using conjugated polythiophenes, can even be developed for specific applications like finding new antimicrobial photosensitizers. nih.gov
| Step | Description | Key Technologies | Application Example |
|---|---|---|---|
| 1. Library Design | Computational design of a diverse set of derivatives based on the this compound scaffold. | Cheminformatics, Molecular Modeling. | Creating a virtual library with drug-like properties. thermofisher.com |
| 2. Automated Synthesis | Robotic synthesis of the designed library in a multi-well plate format. | Parallel synthesizers, liquid handling robots. | Library Validation Experiment (LVE) to test reaction feasibility. acs.org |
| 3. High-Throughput Screening (HTS) | Rapid biological or functional testing of the entire library. | Robotics, plate readers, cell-based assays. ufl.edu | Screening for antibacterial or anticancer activity. nih.gov |
| 4. Hit Identification & Validation | Analyzing screening data to identify "hits" and confirming their activity through secondary assays. | Data analysis software, dose-response assays. | Confirming the Minimum Inhibitory Concentration (MIC) of a new antibacterial hit. nih.gov |
Strategic Design for Tailored Molecular Functionality Based on Theoretical Predictions
Computational chemistry offers powerful tools for the rational design of molecules with specific, predetermined properties, reducing the trial-and-error nature of traditional chemical synthesis. youtube.com Techniques like Density Functional Theory (DFT) and molecular docking can predict the geometric, electronic, and thermodynamic properties of molecules and their interactions with biological targets. mdpi.com
For this compound, strategic design could involve:
Conformational and Electronic Analysis: Using DFT to understand how different substituents on the benzothiophene ring affect its shape and electronic charge distribution. mdpi.com
Predicting Reactivity: Calculating parameters like HOMO-LUMO energy gaps to predict the reactivity and stability of novel derivatives. mdpi.com
Molecular Docking: Simulating how designed derivatives bind to the active sites of target proteins, such as kinases or enzymes, to guide the development of potent and selective inhibitors. mdpi.comnih.gov
ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to prioritize the synthesis of candidates with good drug-like characteristics. nih.gov
This computational-first approach allows researchers to focus synthetic efforts on compounds with the highest probability of success, saving time and resources.
Integration with Advanced Characterization Techniques for In-Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. While traditional characterization methods like NMR and mass spectrometry are performed on the final, isolated product, advanced in-situ monitoring techniques allow chemists to observe a reaction as it happens. rsc.org
The integration of techniques such as in-situ FTIR, Raman spectroscopy, or process analytical technology (PAT) into the synthesis of this compound derivatives could provide real-time data on:
The consumption of reactants.
The formation and disappearance of transient intermediates.
The generation of products and byproducts.
This detailed mechanistic insight enables more precise control over reaction conditions, leading to improved yields, higher purity, and safer processes. Probing reaction mechanisms, for instance by using radical scavengers in control experiments, can also provide crucial information to validate or refute proposed reaction pathways. acs.org
Q & A
Q. What advanced techniques mitigate challenges in scaling up this compound synthesis?
- Methodological Answer : Transition from batch to flow chemistry for exothermic reactions, ensuring temperature control. Use inline IR spectroscopy for real-time monitoring of intermediate formation. ’s reflux methodology can be adapted with continuous flow reactors to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
